molecular formula C15H11BrN2O2 B595967 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile CAS No. 1254177-54-2

3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile

Cat. No.: B595967
CAS No.: 1254177-54-2
M. Wt: 331.169
InChI Key: BYAJHKOQJNOERC-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile: is an organic compound characterized by the presence of both bromine and nitro functional groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 4-bromobenzene, undergoes bromination to introduce the bromine atom at the para position.

    Nitration: The brominated compound is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield the corresponding amine, which can further participate in various organic transformations.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its functional groups.

Biology and Medicine:

    Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.

    Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Industry:

    Material Science: Used in the development of new materials with specific properties.

    Dye and Pigment Industry: Potential use in the synthesis of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile depends on its application. In biochemical studies, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the bromine and nitro groups can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

    3-(4-Bromophenyl)-2-(4-aminophenyl)propanenitrile: Similar structure but with an amino group instead of a nitro group.

    3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness:

  • The presence of both bromine and nitro groups in 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile makes it unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and interactions compared to similar compounds.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-14-5-1-11(2-6-14)9-13(10-17)12-3-7-15(8-4-12)18(19)20/h1-8,13H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAJHKOQJNOERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857059
Record name 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254177-54-2
Record name 4-Bromo-α-(4-nitrophenyl)benzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254177-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-2-(4-nitrophenyl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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